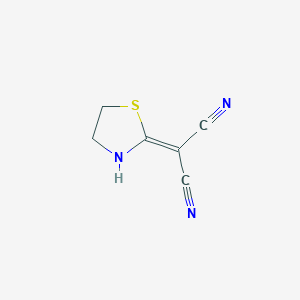
(1,3-Thiazolidin-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiazolidin-2-ylidene)malononitrile is a heterocyclic compound featuring a thiazolidine ring fused with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazolidin-2-ylidene)malononitrile typically involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine. This reaction is carried out in the presence of sodium hydrosulfide (NaSH), which facilitates the formation of the thiazolidine ring . The reaction conditions are generally mild, often conducted at ambient temperature.
Industrial Production Methods: While specific industrial production methods for 2-(thiazolidin-2-ylidene)malononitrile are not extensively documented, the principles of green chemistry and nano-catalysis are often employed to enhance selectivity, yield, and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(Thiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives are explored for their neuroprotective and antioxidant activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(thiazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic activity by stimulating the PPARγ receptor.
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(Thiazolidin-2-ylidene)malononitrile stands out due to its unique combination of a thiazolidine ring and a malononitrile moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .
Properties
CAS No. |
5718-93-4 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5(4-8)6-9-1-2-10-6/h9H,1-2H2 |
InChI Key |
QYGZTRAYQSRASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C#N)C#N)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















